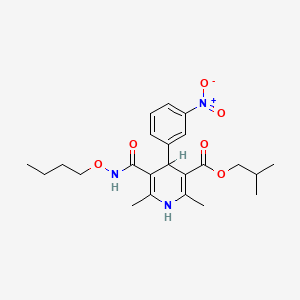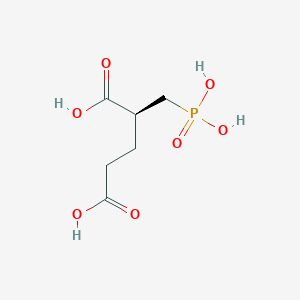
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through the reaction of isooctadecanoic acid with appropriate amines under controlled conditions.
Quaternization Reaction: The intermediate amines are then subjected to a quaternization reaction with methyl sulphate to form the quaternary ammonium compound.
Hydroxypropylation: The final step involves the hydroxypropylation of the quaternary ammonium compound using propylene oxide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the isooctadecyl chains, converting them to alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and thiolates (RS⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is used in cell culture media to enhance cell growth and viability.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems, particularly for its ability to form micelles and encapsulate hydrophobic drugs.
Industry
In industrial applications, it is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
Mecanismo De Acción
The mechanism of action of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): A widely used surfactant with similar quaternary ammonium structure.
Dodecyltrimethylammonium Chloride (DTAC): Another surfactant with a similar functional group arrangement.
Stearyltrimethylammonium Chloride (STAC): A compound with a longer alkyl chain, used in similar applications.
Uniqueness
What sets (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate apart is its unique combination of functional groups, which confer distinct properties such as enhanced solubility and specific reactivity. This makes it particularly valuable in specialized applications where other surfactants may not perform as effectively.
Propiedades
Número CAS |
93820-35-0 |
|---|---|
Fórmula molecular |
C46H95N3O7S |
Peso molecular |
834.3 g/mol |
Nombre IUPAC |
2-hydroxypropyl-methyl-[2-(16-methylheptadecanoylamino)ethyl]-[3-(16-methylheptadecanoylamino)propyl]azanium;methyl sulfate |
InChI |
InChI=1S/C45H91N3O3.CH4O4S/c1-41(2)32-27-23-19-15-11-7-9-13-17-21-25-29-34-44(50)46-36-31-38-48(6,40-43(5)49)39-37-47-45(51)35-30-26-22-18-14-10-8-12-16-20-24-28-33-42(3)4;1-5-6(2,3)4/h41-43,49H,7-40H2,1-6H3,(H-,46,47,50,51);1H3,(H,2,3,4) |
Clave InChI |
IRMORRNBWQBZED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCNC(=O)CCCCCCCCCCCCCCC(C)C)CC(C)O.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




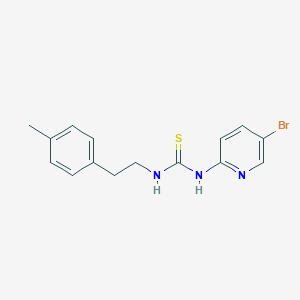
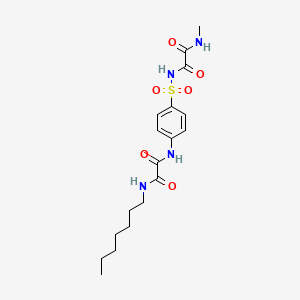
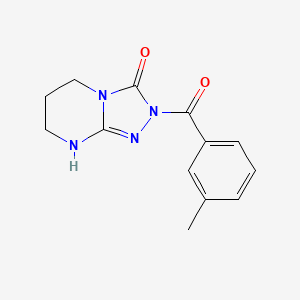


![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)

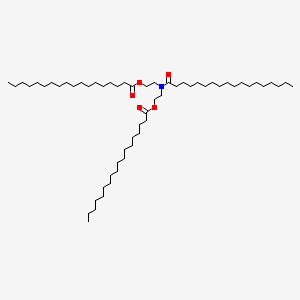
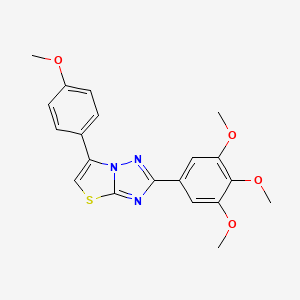
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
